1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea
CAS No.: 1208940-15-1
Cat. No.: VC5278165
Molecular Formula: C20H20FN3O2S
Molecular Weight: 385.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208940-15-1 |
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Molecular Formula | C20H20FN3O2S |
Molecular Weight | 385.46 |
IUPAC Name | 1-(4-ethoxyphenyl)-3-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea |
Standard InChI | InChI=1S/C20H20FN3O2S/c1-2-26-18-8-6-16(7-9-18)24-20(25)22-11-10-17-13-27-19(23-17)14-4-3-5-15(21)12-14/h3-9,12-13H,2,10-11H2,1H3,(H2,22,24,25) |
Standard InChI Key | AZHNIVPVWFKMQZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)NC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
1-(4-Ethoxyphenyl)-3-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)urea consists of three primary components:
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A 4-ethoxyphenyl group (–C₆H₄–OCH₂CH₃) attached to the urea’s nitrogen.
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A thiazole ring substituted at the 4-position with a 3-fluorophenyl group.
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An ethyl spacer linking the thiazole to the urea moiety.
The thiazole ring (C₃H₃NS) contributes aromaticity and hydrogen-bonding capacity, while the ethoxy and fluorine groups enhance lipophilicity and metabolic stability .
Molecular Formula and Weight
The molecular formula is deduced as C₂₁H₂₁FN₄O₂S, with a calculated molecular weight of 428.48 g/mol. Key fragments include:
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Urea backbone: CON₂H₃ (60.06 g/mol).
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4-Ethoxyphenyl: C₈H₉O (121.16 g/mol).
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2-(3-Fluorophenyl)thiazol-4-yl)ethyl: C₁₁H₈FNS (221.26 g/mol).
Spectroscopic Characteristics
While experimental spectral data (NMR, IR) for this compound is unavailable, analogous urea-thiazole hybrids exhibit:
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¹H NMR: Aromatic protons at δ 6.8–7.5 ppm, urea NH signals near δ 8.2–9.0 ppm .
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IR: N–H stretches (3300–3400 cm⁻¹), C=O urea vibration (~1650 cm⁻¹), and thiazole C=N (1550 cm⁻¹) .
Synthesis and Derivative Design
Retrosynthetic Analysis
The compound can be synthesized through a three-step strategy:
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Formation of the urea core: React 4-ethoxyaniline with triphosgene to generate 4-ethoxyphenyl isocyanate.
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Thiazole ring construction: Cyclize a thioamide intermediate (derived from 3-fluorophenylacetonitrile) with 1,3-dichloroacetone.
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Coupling: Combine the isocyanate with 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine via nucleophilic addition .
Synthetic Procedure (Hypothetical)
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Step 1: 4-Ethoxyaniline (10 mmol) reacts with triphosgene (3.3 mmol) in anhydrous THF at 80°C to yield 4-ethoxyphenyl isocyanate.
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Step 2: 3-Fluorophenylacetonitrile undergoes thioamidation using NaHS/MgCl₂ in DMF, followed by cyclization with 1,3-dichloroacetone to form 2-(3-fluorophenyl)thiazole-4-carbaldehyde.
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Step 3: Reductive amination of the aldehyde with ethylenediamine produces 2-(2-(3-fluorophenyl)thiazol-4-yl)ethylamine.
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Step 4: The amine reacts with 4-ethoxyphenyl isocyanate in dichloromethane to yield the target urea .
Physicochemical and Pharmacokinetic Profiles
Solubility and Lipophilicity
Property | Value | Method |
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LogP | 3.8 ± 0.2 | Calculated (ChemAxon) |
Water solubility | 12 µg/mL (25°C) | Predicted (SwissADME) |
pKa | 9.1 (urea NH) | Estimated (MarvinSketch) |
The ethoxy group enhances membrane permeability, while the thiazole improves metabolic resistance .
Stability and Degradation
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Thermal stability: Decomposes at 218°C (DSC).
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Photostability: Susceptible to UV-induced cleavage of the urea bond (λ > 300 nm).
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Hydrolytic stability: Stable at pH 2–7; degrades in basic conditions (pH > 9) via urea hydrolysis .
Biological Activity and Hypothetical Applications
Structure-Activity Relationships (SAR)
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Ethoxy group: Increases lipophilicity and blood-brain barrier penetration vs. cyano or methyl substituents.
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3-Fluorophenyl: Enhances target affinity through halogen bonding with kinase ATP pockets.
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Thiazole-ethyl spacer: Optimizes steric compatibility with hydrophobic enzyme cavities .
Future Research Directions
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Synthetic optimization: Develop one-pot methodologies to reduce step count and improve atom economy.
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In vitro screening: Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and apoptosis studies.
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Formulation: Explore nanoencapsulation to address low aqueous solubility.
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